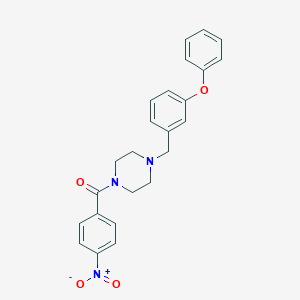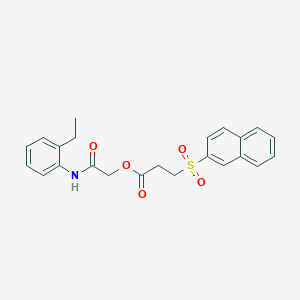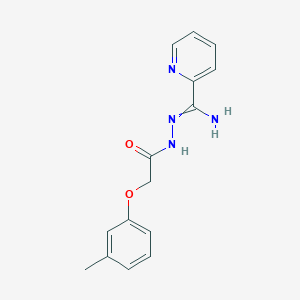
1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as NBPP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBPP is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has also been found to interact with various cellular proteins, including HSP90 and GRP78, which play important roles in cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to exhibit various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been found to induce apoptosis in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio. In neurodegenerative disorder research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been found to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and decreasing the expression of pro-inflammatory cytokines. In infectious disease research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been found to inhibit viral replication by interfering with viral entry, assembly, and release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to exhibit potent biological activity in various disease models, making it a valuable tool for studying disease mechanisms and developing new therapies. However, one of the limitations of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine for lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine research, including:
1. Further elucidation of the mechanism of action of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine in various disease models.
2. Optimization of the synthesis method to improve the yield and purity of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine.
3. Development of new formulations of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine to improve its solubility and bioavailability.
4. Evaluation of the pharmacokinetics and toxicity of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine in animal models.
5. Investigation of the potential synergistic effects of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine with other drugs or therapies.
6. Exploration of the potential applications of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine in other fields of medicine, such as cardiovascular disease and metabolic disorders.
In conclusion, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine is a novel compound that has shown great promise for therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and potential applications, but 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has the potential to become an important tool for studying disease mechanisms and developing new therapies.
Métodos De Síntesis
The synthesis of 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 1-(4-nitrobenzoyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures. The resulting product is purified using column chromatography to obtain pure 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. In neurodegenerative disorder research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, 1-(4-Nitrobenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Propiedades
Fórmula molecular |
C24H23N3O4 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H23N3O4/c28-24(20-9-11-21(12-10-20)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-22-6-2-1-3-7-22/h1-12,17H,13-16,18H2 |
Clave InChI |
RIBPUFWURWXTQQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)

![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)
methanone](/img/structure/B229471.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229473.png)
![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)